molecular formula C12H23ClN2O4 B11833502 (S)-tert-Butyl 2-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate hydrochloride

(S)-tert-Butyl 2-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate hydrochloride

Cat. No.: B11833502
M. Wt: 294.77 g/mol
InChI Key: JKDARGRYHOKZJT-FVGYRXGTSA-N
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Description

tert-Butyl (S)-2-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate hydrochloride is a chemical compound that features a piperazine ring substituted with a tert-butyl group and a methoxy-oxoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-2-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate hydrochloride typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.

    Addition of the Methoxy-Oxoethyl Group: The methoxy-oxoethyl group is added through esterification or amidation reactions using appropriate reagents.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-2-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the methoxy-oxoethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (S)-2-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate hydrochloride is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new chemical entities.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used in the design of enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, tert-Butyl (S)-2-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate hydrochloride is explored for its potential therapeutic properties. It may be investigated as a candidate for drug development targeting specific diseases.

Industry

In the industrial sector, this compound can be utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique structure allows for diverse applications in various chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl (S)-2-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to desired biological effects. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (S)-2-(2-hydroxy-2-oxoethyl)piperazine-1-carboxylate hydrochloride
  • tert-Butyl (S)-2-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate hydrochloride
  • tert-Butyl (S)-2-(2-oxoethyl)piperazine-1-carboxylate hydrochloride

Uniqueness

tert-Butyl (S)-2-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate hydrochloride is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with biological targets. This structural feature may confer distinct properties compared to similar compounds, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H23ClN2O4

Molecular Weight

294.77 g/mol

IUPAC Name

tert-butyl (2S)-2-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate;hydrochloride

InChI

InChI=1S/C12H22N2O4.ClH/c1-12(2,3)18-11(16)14-6-5-13-8-9(14)7-10(15)17-4;/h9,13H,5-8H2,1-4H3;1H/t9-;/m0./s1

InChI Key

JKDARGRYHOKZJT-FVGYRXGTSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCNC[C@@H]1CC(=O)OC.Cl

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1CC(=O)OC.Cl

Origin of Product

United States

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